2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene
Overview
Description
2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a carboxylic acid derivative .
Scientific Research Applications
2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmacophore in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethoxy)-1,4-difluoro-benzene
- 2-Chloro-3-(difluoromethoxy)-1,4-dimethoxybenzene
- 2-Chloro-3-(difluoromethoxy)-1,4-dichloro-benzene
Uniqueness
2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .
Properties
IUPAC Name |
2-chloro-3-(difluoromethoxy)-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-5-3(9)1-2-4(10)6(5)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCMTJNLLVAORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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